Aziridin-1-yl(piperidin-1-yl)methanone
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Overview
Description
Aziridin-1-yl(piperidin-1-yl)methanone is an organic compound that features both aziridine and piperidine rings. Aziridine is a three-membered nitrogen-containing ring, while piperidine is a six-membered nitrogen-containing ring. The combination of these two rings in a single molecule makes this compound a unique and interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridin-1-yl(piperidin-1-yl)methanone typically involves the reaction of aziridine with piperidine under specific conditions. One common method involves the use of aziridine and piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the aziridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the aziridine and piperidine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Aziridin-1-yl(piperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic activity, making it a candidate for anticancer research.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Aziridin-1-yl(piperidin-1-yl)methanone involves its interaction with various molecular targets. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The piperidine ring can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oxime: Shares the aziridine ring but has different substituents.
Piperidine derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl derivatives have similar piperidine rings but different functional groups
Uniqueness
Aziridin-1-yl(piperidin-1-yl)methanone is unique due to the combination of both aziridine and piperidine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
aziridin-1-yl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C8H14N2O/c11-8(10-6-7-10)9-4-2-1-3-5-9/h1-7H2 |
InChI Key |
CCAJYYMLNWQCMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CC2 |
Origin of Product |
United States |
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